molecular formula C3H4F2N4 B1346748 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine CAS No. 461430-01-3

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1346748
CAS No.: 461430-01-3
M. Wt: 134.09 g/mol
InChI Key: AEQYPFRFKQHBER-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group in this compound imparts unique chemical and physical properties, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of triazoles using difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform. The reaction conditions often involve the use of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated triazoles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and N-difluoromethylated azoles like imidazoles and pyrazoles .

Uniqueness

The uniqueness of 3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine lies in its specific chemical structure, which imparts distinct properties such as high lipophilicity and the ability to form hydrogen bonds. These properties make it particularly valuable in drug design and development, as well as in the synthesis of specialty chemicals .

Properties

IUPAC Name

5-(difluoromethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2N4/c4-1(5)2-7-3(6)9-8-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQYPFRFKQHBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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